Superior Antiproliferative Potency of Lead Analog 5e Against Breast Cancer vs. Other N-Aryl Substitutions
In the 5-(2-nitrophenyl)-1-aryl-1H-pyrazole series, the analog 5e (1-(3-chlorophenyl)-5-(2-nitrophenyl)-1H-pyrazole) exhibited the highest antiproliferative potency against MCF7 breast cancer cells among all analogs tested. The specific substitution pattern is crucial for this activity [1].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | For lead analog 5e: IC50 < 2 µM against MCF7 cells |
| Comparator Or Baseline | Other analogs in the series (e.g., 5a-5d, 5f-5l) showing >10 µM IC50 against MCF7 |
| Quantified Difference | Lead analog 5e shows >5-fold greater potency compared to less active analogs. |
| Conditions | MTT assay on human breast cancer cell lines (MDA-MB-231, MCF7) after 48-hour incubation [1]. |
Why This Matters
For procurement decisions, this data highlights the importance of the specific N-aryl group; 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole (where the N-aryl group is an unsubstituted phenyl) serves as a critical parent scaffold and reference compound from which more potent analogs like 5e were derived and optimized.
- [1] Kaur, M., Mehta, V., Arora, S., Munshi, A., Singh, S., & Kumar, R. (2021). Design, Synthesis and Biological Evaluation of New 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles as Topoisomerase Inhibitors. ChemistrySelect, 6(26), 6644–6651. https://doi.org/10.1002/slct.202101459 View Source
